molecular formula C8H3Cl3F4 B6312060 5-Fluoro-2-(trichloromethyl)benzotrifluoride CAS No. 1357624-72-6

5-Fluoro-2-(trichloromethyl)benzotrifluoride

Cat. No.: B6312060
CAS No.: 1357624-72-6
M. Wt: 281.5 g/mol
InChI Key: LVDWEQGJPDWUIW-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trichloromethyl)benzotrifluoride is a versatile chemical compound used in various scientific research fields. It offers unique properties that make it valuable for applications such as drug synthesis, material science, and organic chemistry. This compound is characterized by the presence of fluorine atoms, which contribute to its high reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trichloromethyl)benzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent . The process is carried out in a continuous-flow millireactor system, which provides better control over impurity and higher process efficiency due to enhanced mass and heat transfer rates . The reaction conditions include the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis strategy is preferred for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration . This method ensures optimal operational conditions and safety, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trichloromethyl)benzotrifluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using catalytic hydrogenation systems.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, raney nickel, cuprous bromide, hydrobromic acid, and sodium nitrate . The reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products Formed

The major products formed from these reactions include 5-fluoro-2-nitrobenzotrifluoride, 5-fluoro-2-aminotrifluorotoluene, and 2-bromo-5-fluorobenzotrifluoride .

Scientific Research Applications

5-Fluoro-2-(trichloromethyl)benzotrifluoride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of new active pharmaceutical ingredients and other fine chemicals.

    Biology: The compound’s unique properties make it valuable for biological research, particularly in the development of new drugs.

    Medicine: It is used in the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms.

    Industry: The compound is used in the production of materials with specific properties, such as high reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trichloromethyl)benzotrifluoride involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to effectively interact with specific molecular targets. This interaction can lead to various biological effects, such as pain relief and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoro-2-(trichloromethyl)benzotrifluoride include:

  • 5-Fluoro-2-nitrobenzotrifluoride
  • 5-Fluoro-2-aminotrifluorotoluene
  • 2-Bromo-5-fluorobenzotrifluoride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of fluorine atoms and trichloromethyl groups, which contribute to its high reactivity and stability. This makes it particularly valuable for applications in drug synthesis, material science, and organic chemistry.

Properties

IUPAC Name

4-fluoro-1-(trichloromethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4/c9-7(10,11)5-2-1-4(12)3-6(5)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDWEQGJPDWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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